molecular formula C16H19NO4 B2484004 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone CAS No. 1251562-22-7

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone

Cat. No. B2484004
CAS RN: 1251562-22-7
M. Wt: 289.331
InChI Key: ZOIRKSZVGSYHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone involves several key reactions, including condensation, cyclization, and functional group transformations. For instance, compounds with morpholino and cyclopropyl groups have been synthesized through the condensation of specific carbonyl compounds with amines, followed by cyclization processes (Lu et al., 2021). Similarly, the creation of cyclopropyl ketones and their reactions has been explored, providing insight into the synthesis routes that could be applied to the target molecule (Tsuge et al., 1988).

Molecular Structure Analysis

The molecular structure of related compounds showcases the importance of crystallography in understanding the conformation and bonding within molecules containing cyclopropyl and morpholine groups. For example, crystal structure determination has played a crucial role in revealing the configuration and spatial arrangement of molecules with antiproliferative activity, which share structural similarities with the compound (Lu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone and its analogs highlight the reactivity of cyclopropyl and morpholine groups. Cyclopropyl groups, for instance, are known for their participation in ring-opening reactions, while morpholine provides nucleophilic characteristics that can be leveraged in various organic transformations (Tsuge et al., 1988).

Scientific Research Applications

DNA-Dependent Protein Kinase Inhibitors for Cancer Treatment

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone is structurally and functionally distinct from previously studied DNA-dependent protein kinase (DNA-PK) inhibitors. It's being researched for its potential in enhancing the cytotoxicity of treatments that induce DNA double-strand breaks (DSBs) without exhibiting toxic effects in the absence of these treatments. This makes it a promising candidate for cancer therapy, particularly in enhancing the effects of existing cancer treatments (Kashishian et al., 2003).

Structural Analysis of Oxime Derivatives

Studies have been conducted on the structure of compounds similar to 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone, particularly focusing on their crystallization and molecular interactions. These insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Dinçer et al., 2005).

Synthesis and Acid-Catalyzed Ring Opening of Cyclopropyl Ketones

Research on 1-alkenyl cyclopropyl ketones, a group to which 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone belongs, has shown that these compounds can undergo ring enlargement under specific conditions. This property is valuable in synthesizing cyclopentanone or cyclohexenone derivatives, which have numerous applications in organic synthesis (Tsuge et al., 1988).

Photochemical Generation and Stability of Cyclopropanols

The compound's structural group, specifically the morpholino and cyclopropanol components, have been studied for their behavior under photochemical conditions. This research is significant for understanding the stability and reactivity of such compounds when exposed to light, which has implications in phototherapy and photochemistry (Weigel et al., 1993).

Catalytic Synthesis and Application in Medicinal Chemistry

Research into catalytic reactions involving cyclopropyl and morpholino groups, which are part of the compound's structure, has implications for medicinal chemistry. These studies focus on developing new methods for synthesizing small molecules with specific linkages, useful in drug development and synthesis of complex organic compounds (Derosa et al., 2018).

Peptide Isosteres for Drug Design

The structure of 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone lends itself to research in designing peptide isosteres. Such compounds are explored for their potential in enforcing specific orientations in peptide backbones, crucial in the development of new drugs and therapeutic agents (Martín et al., 1992).

Palladium-Catalyzed Nucleophilic Substitution

The compound's cyclopropyl group is relevant in studies focused on palladium-catalyzed nucleophilic substitution reactions. These reactions are fundamental in organic synthesis, providing pathways to create various complex organic structures (Bernard & Piras, 1997).

properties

IUPAC Name

1-cyclopropyl-2-[4-(morpholine-4-carbonyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(12-1-2-12)11-21-14-5-3-13(4-6-14)16(19)17-7-9-20-10-8-17/h3-6,12H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIRKSZVGSYHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.